molecular formula C13H14O5 B13877444 Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate

Katalognummer: B13877444
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: LUJKQBZRIYWWEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative known for its diverse applications in scientific research. Benzofuran compounds are notable for their biological activities and are often explored for their potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the reaction of appropriate substituted phenols with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the benzofuran ring.

    Methyl 4-hydroxy-3-methoxybenzoate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate: Similar functional groups but different core structure.

Uniqueness

Ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C13H14O5

Molekulargewicht

250.25 g/mol

IUPAC-Name

ethyl 4-hydroxy-6-methoxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O5/c1-4-17-13(15)12-7(2)11-9(14)5-8(16-3)6-10(11)18-12/h5-6,14H,4H2,1-3H3

InChI-Schlüssel

LUJKQBZRIYWWEI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2O1)OC)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.